3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE is an organic compound with the molecular formula C15H16N2 It is a derivative of aniline and pyridine, featuring a dimethylamino group and a pyridinylmethylidene imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with pyridine-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its imine group can also participate in nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- 4-Dimethylaminopyridine (DMAP)
Uniqueness
N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE is unique due to its specific combination of aniline and pyridine moieties, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H17N3 |
---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyridin-3-ylmethyliminomethyl)aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-11H,12H2,1-2H3 |
InChI Key |
ZAGOCYYMRCNFHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.